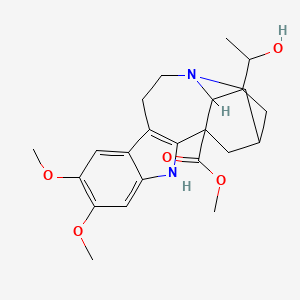

19(S)-Hydroxyconopharyngine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 17-(1-hydroxyethyl)-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDVEJINCXVEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Origins of 19 S Hydroxyconopharyngine

Discovery and Isolation from Voacanga africana

19(S)-Hydroxyconopharyngine has been reported as a natural product originating from Voacanga africana, a tropical tree native to Africa. cymitquimica.comtsbiochem.com This plant is a known source of numerous monoterpenoid indole (B1671886) alkaloids, and its extracts, particularly from the root and stem bark, have been the subject of extensive phytochemical investigations. cymitquimica.com While detailed reports on the initial discovery and specific isolation procedures for this compound from V. africana are not extensively covered in available literature, its presence in the plant is acknowledged.

Identification in Various Tabernaemontana Species

The genus Tabernaemontana, also a member of the Apocynaceae family, is a significant source of structurally diverse indole alkaloids. nih.gov Phytochemical screening of various species within this genus has confirmed the presence of this compound, although its distribution appears to be specific to certain species.

Tabernaemontana crassa, a species found in Africa, is a confirmed botanical source of this compound. nih.gov It is listed among the major alkaloids identified in this plant, alongside other compounds such as conoduramine, crassanine, ibogamine (B1202276), coronaridine (B1218666), isovoacangine, and conopharyngine (B207741). nih.gov

Tabernaemontana pachysiphon is recognized for its wide array of indole alkaloids, with over 40 different compounds having been identified from the plant. prota4u.org The main alkaloids present include monomers and dimers of the corynanthean-ibogan class. prota4u.org Extensive studies of its leaves have led to the isolation of alkaloids such as conopharyngine, apparicine, tubotaiwine, and isovoacangine. oup.comnih.gov However, based on a review of available scientific literature, this compound has not been reported as one of the alkaloids isolated from Tabernaemontana pachysiphon.

Comprehensive phytochemical investigations have been conducted on Tabernaemontana corymbosa, a species used in traditional medicine across Asia. oup.comnih.gov These studies have identified alkaloids as the predominant class of phytochemicals. oup.comresearchgate.net Despite the extensive analysis of its chemical constituents, there are no reports in the surveyed literature confirming the detection of this compound in this particular species.

Phytochemical Survey and Distribution Across Plant Parts

The concentration and presence of indole alkaloids often vary between different parts of a plant. In Tabernaemontana crassa, a significant number of indole alkaloids have been successfully identified and isolated from the stem bark, rootbark, and seeds, indicating that these are key locations for alkaloid accumulation in the plant. nih.gov While this compound is known to be present in T. crassa, the specific distribution and concentration of this particular compound across the different plant parts have not been detailed in the available research.

Data Tables

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Finding |

|---|---|---|

| Voacanga africana | Apocynaceae | Reported as a natural product from this species. cymitquimica.comtsbiochem.com |

| Tabernaemontana crassa | Apocynaceae | Confirmed presence; listed as a major alkaloid. nih.gov |

| Tabernaemontana pachysiphon | Apocynaceae | Not reported in the literature. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Apparicine |

| Conoduramine |

| Conopharyngine |

| Coronaridine |

| Crassanine |

| Ibogamine |

| Isovoacangine |

| Tubotaiwine |

Structural Elucidation and Stereochemical Characterization of 19 S Hydroxyconopharyngine

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic analysis forms the cornerstone of structural elucidation for novel and known natural products. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular formula, functional groups, and the specific bonding arrangement of the atoms within 19(S)-Hydroxyconopharyngine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is required for a complete and unambiguous assignment of all proton and carbon signals. nih.govpreprints.org

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, its multiplicity (splitting pattern) revealing the number of neighboring protons, and integration showing the relative number of protons for each signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR: Two-dimensional techniques are essential for establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

| Position | δC (ppm) - Typical Range for Iboga Alkaloids | δH (ppm) - Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~105-110 | - | H-3, H-6, H-21 |

| 3 | ~50-55 | m | C-2, C-5, C-7 |

| 5 | ~50-55 | m | C-3, C-6, C-21 |

| 6 | ~20-25 | m | C-5, C-7, C-2 |

| 7 | ~108-112 | - | H-6, H-9, H-12 |

| 8 | ~128-132 | - | H-9, H-12, H-13 |

| 9 | ~100-105 | s | C-7, C-8, C-11, C-13 |

| 10 | ~150-155 | - | H-9, H-11, OCH3 |

| 11 | ~145-150 | - | H-9, H-12, OCH3 |

| 12 | ~108-112 | s | C-8, C-10, C-13 |

| 13 | ~135-140 | - | H-9, H-12, NH |

| 14 | ~30-35 | m | C-15, C-16, C-20 |

| 15 | ~30-35 | m | C-14, C-16, C-20 |

| 16 | ~55-60 | - | H-15, H-17, H-21 |

| 17 | ~30-35 | m | C-16, C-18, C-20 |

| 18-COOCH3 | ~170-175 | - | OCH3 |

| 18-COOCH3 | ~50-55 | s | C=O |

| 19 | ~70-75 | q | C-20, C-14, C-17 |

| 20 | ~10-15 | d | C-19, C-14, C-17 |

| 21 | ~55-60 | m | C-2, C-5, C-16 |

| 10-OCH3 | ~55-60 | s | C-10 |

| 11-OCH3 | ~55-60 | s | C-11 |

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₂₃H₃₀N₂O₅ | HRMS |

| Monoisotopic Mass | 414.215472 g/mol | HRMS |

| Key Fragmentation Pathways | Loss of H₂O, loss of COOCH₃, retro-Diels-Alder fragmentation of the isoquinuclidine ring | Tandem MS (MS/MS) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), ester carbonyl (C=O), C-O, and aromatic C=C bonds, confirming the presence of these key functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for identifying chromophores. The UV-Vis spectrum of this compound is characteristic of its dimethoxy-indole chromophore, typically showing absorption maxima (λmax) around 225, 280, and 290 nm.

Determination of Absolute Stereochemistry at C-19 and Other Chiral Centers

The Iboga alkaloid skeleton contains multiple chiral centers, and determining their absolute configuration is a critical final step in characterization. The stereochemistry at C-19, which bears the hydroxyl group in this compound, is of particular importance. The "(S)" designation is typically determined by comparing ¹H and ¹³C NMR chemical shifts with those of known related compounds. Furthermore, advanced NMR techniques, such as the application of Mosher's method (formation of α-methoxy-α-trifluoromethylphenylacetic acid esters), can be used to unambiguously determine the absolute configuration of chiral alcohols. Chiroptical methods like Electronic Circular Dichroism (ECD) are also powerful tools for assigning absolute stereochemistry by comparing experimental spectra with theoretically calculated ones.

X-ray Crystallographic Analysis of Related Iboga Alkaloids for Structural Confirmation

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, its structural assignment is strongly supported by the extensive library of existing crystal structures for related Iboga alkaloids. nih.gov The absolute stereochemistry of the parent alkaloid, ibogaine (B1199331), was unambiguously confirmed by X-ray crystallography. nih.gov This technique provides a definitive three-dimensional map of the molecule in the solid state. By comparing the spectroscopic data (NMR, MS, etc.) of this compound with data from crystallographically-confirmed analogues, the rigid and highly conserved Iboga core structure can be verified with a high degree of confidence.

Biosynthetic Pathways Leading to 19 S Hydroxyconopharyngine

General Biosynthesis of Monoterpene Indole (B1671886) Alkaloids: Tryptophan and Secologanin (B1681713) Integration

All monoterpene indole alkaloids, a diverse class of over 2,000 natural products, originate from two primary precursors: the amino acid tryptophan and the secoiridoid monoterpene, secologanin. pugetsound.edu The biosynthetic journey begins with the enzymatic decarboxylation of L-tryptophan by tryptophan decarboxylase (TDC) to produce tryptamine (B22526). nih.govyoutube.com

Concurrently, the terpene precursor secologanin is synthesized. pugetsound.edu Its carbon framework is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the non-mevalonate pathway. nih.gov A series of ten enzymatic steps are required to produce secologanin from these initial building blocks. nih.gov The final step in secologanin formation involves the oxidative cleavage of loganin, a reaction catalyzed by the enzyme secologanin synthase (SLS). pugetsound.edu

The crucial step that defines the MIA pathway is the condensation of tryptamine and secologanin. youtube.com This Pictet-Spengler reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding strictosidine, which serves as the common precursor to virtually all monoterpene indole alkaloids, including those with the Iboga scaffold. youtube.commdpi.com

| Precursor | Origin | Role in Biosynthesis |

| L-Tryptophan | Amino Acid Metabolism | Provides the indole ring and adjacent carbon atoms. |

| Tryptamine | Decarboxylation of Tryptophan | The amine precursor that condenses with secologanin. nih.govyoutube.com |

| Secologanin | Non-mevalonate Pathway | Provides the C9/C10 monoterpene unit. pugetsound.edunih.gov |

| Strictosidine | Condensation Product | The universal intermediate for all MIAs. youtube.com |

Proposed Biogenetic Route to the Iboga Skeletal Type

Following the formation of strictosidine, the pathway diverges to create a vast array of skeletal types. The route to the Iboga framework, the core structure of 19(S)-Hydroxyconopharyngine, involves several key intermediates and a significant molecular rearrangement. After its synthesis, strictosidine undergoes deglucosylation, leading to a reactive aldehyde that is converted through a cascade of intermediates to stemmadenine (B1243487). nih.gov

Stemmadenine is a critical branch-point intermediate. nih.gov For the formation of Iboga alkaloids, stemmadenine is first acetylated by stemmadenine O-acetyltransferase (SAT) to yield stemmadenine acetate (B1210297). nih.gov This molecule then serves as the substrate for a sequence of oxidation and reduction steps to produce an intermediate known as dehydrosecodine. nih.govnih.gov

The defining step in the formation of the Iboga skeleton is a formal [4+2] cycloaddition (Diels-Alder type reaction) of the dehydrosecodine intermediate. nih.govresearchgate.net This intramolecular cyclization establishes the characteristic bridged bicyclic [3.3.1] isoquinuclidine core of the Iboga family. researchgate.net In different plant species, homologous but distinct enzymes, such as catharanthine (B190766) synthase (CS) in Catharanthus roseus and coronaridine (B1218666) synthase (CorS) in Tabernanthe iboga, catalyze this reaction to produce different stereoisomers of the Iboga scaffold. nih.govpnas.org This cyclization results in foundational Iboga alkaloids like coronaridine or catharanthine. nih.gov

Post-Skeletal Modifications and Hydroxylation at C-19

Once the fundamental Iboga skeleton, such as coronaridine, is formed, a series of post-skeletal modifications, also known as tailoring reactions, occur to produce the final complex alkaloid. The formation of this compound from a coronaridine-like precursor involves at least two key types of modifications: substitutions on the indole ring and hydroxylation of the ethyl side chain.

The "conopharyngine" portion of the name refers to specific substitutions on the indole nucleus. Analogous to the biosynthesis of the related Iboga alkaloid voacangine (B1217894), this likely involves hydroxylation at the C-10 position followed by O-methylation at the same position, catalyzed sequentially by a hydroxylase and a methyltransferase. nih.gov

The final and defining modification is the stereospecific hydroxylation at the C-19 position of the ethyl side chain. The presence of an alcohol group at C-19 is a known feature in several Iboga alkaloids, suggesting that 19-hydroxycoronaridne is a likely common precursor type for these molecules. nih.gov This oxidation step converts the conopharyngine (B207741) intermediate into this compound. The regiochemistry of oxidation on the Iboga skeleton is highly dependent on the specific enzymes present in the plant. acs.org

Identification and Characterization of Putative Biosynthetic Enzymes

While the complete enzymatic pathway to this compound has not been fully elucidated in a single organism, many of the key enzymes have been identified and characterized from related MIA pathways, primarily in Catharanthus roseus and Tabernanthe iboga. These enzymes are presumed to have functional homologs responsible for the synthesis of this compound.

The early pathway enzymes are well-established:

Tryptophan Decarboxylase (TDC): Catalyzes the conversion of tryptophan to tryptamine. nih.gov

Geraniol-10-Hydroxylase (G10H): A cytochrome P450 enzyme involved in the early steps of secologanin biosynthesis. pugetsound.eduuniversiteitleiden.nl

Secologanin Synthase (SLS): A cytochrome P450 that catalyzes the final step in secologanin formation from loganin. pugetsound.eduuniversiteitleiden.nl

Strictosidine Synthase (STR): Catalyzes the crucial condensation of tryptamine and secologanin. biocyclopedia.com

Enzymes responsible for the Iboga skeleton formation include:

Dihydroprecondylocarpine Acetate Synthase (DPAS): An alcohol dehydrogenase that participates in the conversion of stemmadenine acetate to the dehydrosecodine intermediate. nih.govpnas.org

Coronaridine Synthase (CorS) / Catharanthine Synthase (CS): Carboxylesterase (CXE)-like enzymes that catalyze the key [4+2] cycloaddition to form the Iboga scaffold. nih.govpnas.org

The late-stage tailoring enzymes are less characterized but are putatively members of large enzyme superfamilies known for such reactions:

Cytochrome P450 Monooxygenases: These enzymes are prime candidates for catalyzing the hydroxylation reactions on both the indole ring (e.g., at C-10) and the C-19 position of the ethyl side chain. mpg.demdpi.com The specific P450s responsible for conopharyngine biosynthesis have not yet been definitively identified.

O-Methyltransferases (OMTs): An S-adenosyl-L-methionine-dependent OMT is responsible for methylating the hydroxyl group on the indole ring to form the methoxy (B1213986) group characteristic of conopharyngine, similar to the N10OMT enzyme in voacangine biosynthesis. nih.gov

| Enzyme (Putative) | Abbreviation | Function in Pathway | Enzyme Class |

| Tryptophan Decarboxylase | TDC | Tryptophan → Tryptamine | Lyase |

| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Synthase |

| Coronaridine Synthase | CorS | Dehydrosecodine → Coronaridine scaffold | Carboxylesterase-like Cyclase |

| Indole Ring Hydroxylase | (Unidentified) | Coronaridine → 10-Hydroxycoronaridne | Cytochrome P450 |

| O-Methyltransferase | OMT | 10-Hydroxycoronaridne → Conopharyngine | Methyltransferase |

| C-19 Hydroxylase | (Unidentified) | Conopharyngine → this compound | Cytochrome P450 |

Synthetic Methodologies for 19 S Hydroxyconopharyngine and Its Core Structure

Total Synthesis Strategies Towards the Iboga Alkaloid Framework

The total synthesis of iboga alkaloids is a complex undertaking due to their unique bridged polycyclic structure, which features a rigid isoquinuclidine core fused to a seven-membered indoloazepine ring. amazonaws.com Strategies are often characterized by how these key rings are assembled. researchgate.net While a specific total synthesis for 19(S)-hydroxyconopharyngine is not prominently documented, the methodologies developed for compounds like ibogaine (B1199331), catharanthine (B190766), and coronaridine (B1218666) are directly applicable to constructing its fundamental skeleton.

Achieving the correct stereochemistry is critical in synthesizing biologically active natural products. Most modern synthetic routes to iboga alkaloids focus on the enantioselective construction of the chiral isoquinuclidine ring system, which contains the majority of the stereocenters. nih.gov

Several successful enantioselective strategies have been reported:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, L-glutamic acid has been used as a precursor to prepare the crucial chiral isoquinuclidine core for the synthesis of (−)-(19R)-ibogamin-19-ol, a related C-19 hydroxylated iboga alkaloid. researchgate.net

Catalytic Asymmetric Reactions: The use of chiral catalysts to induce stereoselectivity is a powerful tool. A notable example involves a chiral phosphoric acid (CPA)-catalyzed enantioselective Pictet-Spengler/lactamization cascade reaction to access the iboga framework. researchgate.net Another approach successfully employed a catalytic asymmetric Michael/aldol reaction to construct a chiral aza-[3.3.1]-bridged bicyclic system at an early stage. researchgate.net

Rearrangement of Quaternary Ammoniums: An efficient and novel strategy has been developed for the enantioselective synthesis of various iboga alkaloids that involves a Stevens rearrangement through secondary amine catalysis and an oxidation/cyclization/rearrangement tandem sequence. [Previous general search]

These varied approaches provide a robust toolkit for chemists to construct the iboga skeleton with precise control over its three-dimensional structure, a prerequisite for the synthesis of a specific stereoisomer like this compound.

Table 1: Comparison of Enantioselective Strategies for Iboga Scaffolds

| Strategy | Key Feature | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally chiral starting materials. | Synthesis of (−)-(19R)-ibogamin-19-ol from L-glutamic acid. researchgate.net |

| Catalytic Asymmetry | Employs chiral catalysts for stereocontrol. | Pictet-Spengler/lactamization cascade using a chiral phosphoric acid catalyst. researchgate.net |

| Chiral Auxiliaries | Temporarily attaches a chiral group to guide reactions. | Less common in recent advanced syntheses. |

| Rearrangement Reactions | Uses stereospecific rearrangements to set stereocenters. | Stevens rearrangement in the synthesis of various iboga alkaloids. [Previous general search] |

The construction of the intricate, cage-like structure of iboga alkaloids relies on powerful chemical reactions that can form multiple rings in a single step or rearrange molecular skeletons into the desired architecture.

Intramolecular Cycloadditions: The Diels-Alder reaction and 1,3-dipolar cycloadditions are particularly effective for forming the bicyclic isoquinuclidine core. A cascade sequence involving the condensation of hydroxylamine (B1172632) and an aldehyde to form a nitrone, followed by an intramolecular 1,3-dipolar cycloaddition with an olefin, has been successfully used in a formal synthesis of (±)-19-hydroxyibogamine. nih.govresearchgate.net This key step forms an azabicyclo[2.2.2]octane product containing a fused isoxazolidine (B1194047) as a single stereoisomer. researchgate.net

Ring Reorganization and Rearrangements: Nature often uses rearrangement pathways in biosynthesis, and chemists have drawn inspiration from this. One synthetic strategy employs a ring reorganization from a [3.3.1]- to a [2.2.2]-bicyclic ring system, which is opposite to the proposed biogenic pathway. researchgate.net This demonstrates how synthetic innovation can diverge from biosynthesis to achieve the same complex core.

Late-Stage Indole (B1671886) Formation: While many syntheses begin with tryptamine (B22526) derivatives, some modern strategies install the indole ring at a late stage. nih.gov This approach, for example through a Fischer indole cyclization, offers greater flexibility and allows for the synthesis of various analogs with modifications on the aromatic ring. researchgate.netnih.gov

Partial Synthesis and Semi-Synthetic Derivatization from Natural Precursors

Given the complexity of total synthesis, partial synthesis from more abundant, structurally related natural alkaloids is an attractive and often more practical approach for producing iboga alkaloids. nih.gov The biosynthesis of these compounds provides a roadmap for potential laboratory conversions.

For instance, ibogaine is often produced via semi-synthesis from voacangine (B1217894), which is found in significantly larger quantities in the root bark of Voacanga africana. nih.gov This conversion typically involves a two-step process of saponifying the C16 methyl ester, followed by acid-mediated decarboxylation. nih.gov

The biosynthesis of this compound likely involves the oxidation of a simpler iboga alkaloid precursor. nih.gov Phytochemical studies have shown that many C19-hydroxylated alkaloids, such as 19-hydroxycoronaridine, are found in plants of the Apocynaceae family. nih.govbiorxiv.org This suggests that conopharyngine (B207741) or a related compound could serve as a direct precursor for the semi-synthesis of this compound through a targeted oxidation step. The complete biosynthesis of (−)-voacangine has been elucidated, starting from coronaridine, which is hydroxylated and then methylated. nih.gov This enzymatic machinery provides a blueprint for potential biocatalytic or biomimetic semi-synthetic routes.

Stereoselective Introduction of the 19(S)-Hydroxyl Group

The introduction of a hydroxyl group at the C19 position with the specific (S) stereochemistry is a crucial step in any synthesis of this compound. This transformation can be approached through both chemical and biological methods.

In nature, such oxidations are typically carried out by cytochrome P450 monooxygenases (CYPs). biorxiv.orgresearchgate.net Research on the plant Catharanthus roseus led to the identification of CYP71BJ1, an enzyme that stereoselectively hydroxylates the C19 position of aspidosperma-type alkaloids like tabersonine (B1681870). researchgate.net While this is a different alkaloid class, it highlights the existence of enzymes capable of performing this precise transformation. Similarly, the isolation of 19S-hydroxycoronaridine from Tabernaemontana litoralis implies the presence of a specific enzyme that hydroxylates the iboga skeleton at this position. biorxiv.org

From a chemical synthesis perspective, achieving this stereoselectivity is challenging. A formal synthesis of 19-hydroxyibogamine has been accomplished, and an enantioselective total synthesis of (−)-(19R)-ibogamin-19-ol has also been reported, demonstrating that synthetic control over the C19-hydroxylated stereocenter is possible. researchgate.netresearchgate.netnih.gov These syntheses establish the stereochemistry early on by using chiral precursors and stereocontrolled reactions, such as the Ireland-Claisen rearrangement and intramolecular nitrone-olefin cycloaddition, to build the isoquinuclidine core with the hydroxyl-bearing side chain already in place with the correct orientation. researchgate.net

Chemical Transformations for Analog Generation

The core structure of this compound serves as a scaffold for the generation of novel analogs with potentially modified pharmacological properties. Chemical synthesis enables structural diversification that is not limited by what is found in nature. nih.gov

Key strategies for analog generation include:

Modification of the Indole Ring: Late-stage indole formation strategies allow for the use of substituted phenylhydrazines to create analogs with different groups (e.g., fluorine, methoxy) on the aromatic ring. researchgate.net For example, a fluorinated analog of noribogaine (B1226712), (−)-10-fluoroibogamine, has been synthesized and shown to have distinct biological properties. researchgate.netnih.gov

Bioisosteric Replacement: The indole nucleus can be entirely replaced with other aromatic systems. A notable example is the creation of "oxa-iboga" analogs, where the indole's nitrogen is replaced by an oxygen, forming a benzofuran (B130515) ring instead. biorxiv.orglookchem.com This modular approach, enabled by de novo synthesis, can significantly alter the compound's interaction with biological targets. biorxiv.org

Derivatization of Existing Functionality: The hydroxyl group at C19 and the methoxy (B1213986) groups on the indole ring of this compound are prime targets for chemical modification. The hydroxyl group could be esterified, etherified, or replaced with other functional groups like fluorine to modulate properties such as lipophilicity and metabolic stability.

These synthetic and semi-synthetic tools provide a powerful platform for exploring the structure-activity relationships of the iboga alkaloid class, enabling the creation of new molecules inspired by the complex architecture of this compound.

In Vitro Biological Activity and Mechanistic Investigations of 19 S Hydroxyconopharyngine

Cellular Bioactivity Profiling in Non-Human Cell Lines

Indole (B1671886) alkaloids from Tabernaemontana species have demonstrated a broad spectrum of biological activities in various in vitro assays, ranging from antineoplastic to antimicrobial effects.

Numerous monoterpenoid and bisindole alkaloids from Tabernaemontana and related genera have shown significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. For instance, conophylline (B13846019), isolated from Tabernaemontana divaricata, exhibited potent cytotoxicity against five human cancer cell lines, with IC₅₀ values as low as 0.17 µM for HL-60 (promyelocytic leukemia) cells. acs.org Similarly, alkaloids isolated from Voacanga africana showed inhibitory activities, with voacamine (B1217101) and 19-epi-voacristine displaying significant cytotoxicity against HEPG-2 (liver), A375 (melanoma), MDA-MB-231 (breast), SH-SY5Y (neuroblastoma), and CT26 (colon) cancer cell lines. nih.gov

Coronaridine (B1218666), an iboga-type alkaloid also found in Tabernaemontana species, has been extensively studied. It demonstrated cytotoxic activity against the Hep-2 human laryngeal carcinoma cell line with an IC₅₀ value of 54.47 µg/mL. nih.govsemanticscholar.org In the same study, related alkaloids voacangine (B1217894) and heyneanine were found to be less potent against this cell line. nih.govsemanticscholar.org Interestingly, studies on coronaridine also revealed cytotoxicity against non-cancerous cell lines like Chinese hamster V79 and mouse embryo fibroblasts (3T3), suggesting a potential lack of specificity for tumor cells. nih.govresearchgate.net Other alkaloids, such as taberdivarines, have also shown cytotoxicity against HeLa (cervical), MCF-7 (breast), and SW480 (colon) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net

Cytotoxicity of Indole Alkaloids from Tabernaemontana and Related Genera

| Alkaloid | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Conophylline | HL-60 | Promyelocytic Leukemia | 0.17 µM | acs.org |

| Conophylline | A-549 | Lung Carcinoma | 0.21 µM | acs.org |

| Conophylline | SMMC-7721 | Hepatocellular Carcinoma | 0.35 µM | acs.org |

| Conophylline | MCF-7 | Breast Adenocarcinoma | 1.02 µM | acs.org |

| Conophylline | SW480 | Colorectal Adenocarcinoma | 1.49 µM | acs.org |

| Coronaridine | Hep-2 | Laryngeal Carcinoma | 54.47 µg/mL | nih.govscielo.br |

| Voacangine | Hep-2 | Laryngeal Carcinoma | 159.33 µg/mL | nih.govscielo.br |

| Taberdivarine C | HeLa | Cervical Cancer | 1.42 µM | researchgate.net |

| Voacamine | HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26 | Significant Activity | nih.gov | |

| 19-epi-voacristine | HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26 | Significant Activity | nih.gov |

Indole alkaloids from Tabernaemontana are recognized for their potential as antimicrobial agents. nih.gov Studies have demonstrated activity against a variety of pathogenic bacteria and fungi. An alkaloid from T. catharinensis, 12-methoxy-4-methylvoachalotine (MMV), showed strong antifungal effects against the dermatophyte Trichophyton rubrum with a minimum inhibitory concentration (MIC) of 0.16 mg/mL. nih.gov This compound also displayed antibacterial activity against Staphylococcus aureus and Escherichia coli (ATCC strains) at the same concentration. nih.gov

Research on alkaloids from T. corymbosa revealed significant antibacterial properties. cjnmcpu.com For example, compounds such as vobasine (B1212131) and conophylline showed activity against S. aureus, while others like tabersonine (B1681870) and 19-epi-ibogamine demonstrated potent activity against Bacillus subtilis with MIC values of 6.25 µg/mL, which was superior to the control drug berberine. cjnmcpu.com Furthermore, several monoterpene indole alkaloids from T. elegans were found to be active against Helicobacter pylori, a major cause of gastric ulcers, with MICs between 10 and 20 µM. mdpi.com Some of these compounds also inhibited biofilm formation at sub-inhibitory concentrations. mdpi.com

Antimicrobial Activity of Indole Alkaloids from Tabernaemontana Species

| Alkaloid | Microorganism | Activity Type | MIC Value | Reference |

|---|---|---|---|---|

| 12-Methoxy-4-methylvoachalotine | Trichophyton rubrum | Antifungal | 0.16 mg/mL | nih.gov |

| 12-Methoxy-4-methylvoachalotine | Staphylococcus aureus | Antibacterial | 0.16 mg/mL | nih.gov |

| 5-Oxocoronaridine | Klebsiella pneumoniae | Antibacterial | 50 µg/mL | researchgate.net |

| Coronaridine | Penicillium chrysogenum | Antifungal | 60 µg/mL | researchgate.net |

| Tabersonine | Bacillus subtilis | Antibacterial | 6.25 µg/mL | cjnmcpu.com |

| 19-epi-ibogamine | Bacillus subtilis | Antibacterial | 6.25 µg/mL | cjnmcpu.com |

| Various Monoterpene Indole Alkaloids | Helicobacter pylori | Antibacterial | 10 - 20 µM | mdpi.com |

The anti-inflammatory properties of Tabernaemontana species are well-recognized in traditional medicine, and modern studies have begun to elucidate the mechanisms of their alkaloid components. tandfonline.com Certain monoterpenoid indole alkaloids, such as scholarisins I and VI from Alstonia rupestris, have been shown to selectively inhibit cyclooxygenase-2 (COX-2) with inhibition values over 95%, while showing no significant effect on COX-1. nih.gov This suggests a mechanism that could reduce inflammation with potentially fewer side effects than non-selective NSAIDs. Other alkaloids, melaxillines A and B, demonstrated potent anti-inflammatory activity by inhibiting the secretion of β-glucuronidase in rat polymorphonuclear leukocytes, with IC₅₀ values of 1.51 and 2.62 µM, respectively. nih.gov Studies on crude extracts of T. catharinensis have also confirmed effective anti-inflammatory action in carrageenan-induced edema models. tandfonline.com

A significant area of investigation for Tabernaemontana alkaloids is their potential as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's. scielo.br Bioassay-guided fractionation of T. divaricata led to the isolation of 3'-R/S-hydroxyvoacamine, a bisindole alkaloid that acts as a non-competitive inhibitor of acetylcholinesterase (AChE) with an IC₅₀ value of 7.00 µM. nih.gov Other vobasinyl-iboga bisindole alkaloids from the same plant, 19,20-dihydrotabernamine and 19,20-dihydroervahanine A, also showed potent, reversible, and competitive AChE inhibition. nih.gov Further studies on alkaloids from T. laeta and T. hystrix identified several compounds, including heyneanine, ibogamine (B1202276), and olivacine, that inhibit either AChE, butyrylcholinesterase (BuChE), or both. scielo.br

Exploration of Molecular Targets and Signaling Pathways in Cellular Systems

Research into the molecular mechanisms of Tabernaemontana alkaloids has begun to identify specific cellular targets and signaling pathways. A molecular docking study performed on 10 indole alkaloids from T. cymosa against 951 human protein targets revealed a broad spectrum of activity. nih.gov The alkaloid 5-oxocoronaridine was identified as a particularly active molecule, and an analysis of its protein interactions pointed towards the PI3K/Akt/mTOR signaling pathway as a primary target. nih.govresearchgate.net This pathway is crucial in regulating cell survival, proliferation, and growth, and its disruption is a key strategy in cancer therapy.

In another study, the alkaloid voacangine was found to inhibit angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. google.com In human umbilical vein endothelial cells (HUVECs), voacangine was shown to dose-dependently suppress the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its target gene, vascular endothelial growth factor (VEGF), without exhibiting cytotoxicity. google.com This indicates a targeted anti-angiogenic mechanism. Computational analyses have also suggested that the alkaloid voacangine has a high binding affinity for proteins involved in the nervous system and oxidative stress pathways. researchgate.net

Receptor Binding Assays in In Vitro Systems

Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific biological target. While direct and comprehensive binding data for 19(S)-Hydroxyconopharyngine remains limited in publicly available research, the broader family of iboga alkaloids, to which it belongs, has been extensively studied. These studies provide a framework for understanding the likely receptor interactions of this compound.

Iboga alkaloids are known to be "promiscuous" binders, meaning they interact with a wide variety of neurotransmitter receptors and transporters. biorxiv.org This promiscuity is a hallmark of the class and is believed to contribute to their complex pharmacological effects.

Opioid Receptors: Research on the parent compound, conopharyngine (B207741), and the most studied iboga alkaloid, ibogaine (B1199331), indicates a moderate affinity for opioid receptors. Specifically, ibogaine and its primary metabolite, noribogaine (B1226712), have been shown to act as weak antagonists or partial agonists at the mu-opioid receptor (MOR). researchgate.netnih.govplos.org For instance, in rat thalamic membranes, ibogaine exhibited a functional antagonist Ke value of 3 µM at the MOR. researchgate.net Noribogaine, which possesses a hydroxyl group, has shown varying effects, with some studies suggesting it acts as a full mu-opioid agonist. researchgate.net This suggests that the presence and position of a hydroxyl group can significantly influence opioid receptor activity.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication, is another significant target for iboga alkaloids. Ibogaine is known to be a non-competitive antagonist of the NMDA receptor, binding to a site within the receptor's ion channel. biorxiv.org This interaction is thought to be a critical component of its mechanism of action. While specific binding affinities for this compound at the NMDA receptor have not been reported, its structural similarity to other iboga alkaloids suggests it likely shares this property.

Serotonin (B10506) and Dopamine (B1211576) Transporters: Ibogaine and noribogaine have also demonstrated affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). biorxiv.orgnih.gov They are known to inhibit the reuptake of serotonin, which can lead to increased levels of this neurotransmitter in the synapse. nih.gov

Sigma Receptors: Ibogaine has also been identified as a ligand for sigma-2 (σ2) receptors, with a reported Ki value of 201 nM. mdpi.com

The following table summarizes the known receptor binding affinities for the closely related compound, ibogaine, which provides a predictive context for this compound.

| Receptor/Transporter | Ligand | Species | Assay Type | Affinity (Ki/Ke) | Reference |

| Mu-Opioid Receptor (MOR) | Ibogaine | Rat | Functional Antagonism | 3 µM (Ke) | researchgate.net |

| Sigma-2 Receptor (σ2) | Ibogaine | - | Binding Assay | 201 nM (Ki) | mdpi.com |

Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the iboga alkaloid class, SAR studies have begun to elucidate the roles of different functional groups and structural modifications in determining receptor affinity and functional effects. While specific SAR studies focusing solely on this compound are not yet available, broader studies on iboga alkaloids provide valuable insights into the potential impact of the 19(S)-hydroxy group.

The iboga alkaloid scaffold is a complex, polycyclic structure, and modifications at various positions can dramatically alter its pharmacological profile. The presence of a hydroxyl group, as in this compound, is a key structural feature.

Influence of the C-19 Position: The C-19 position is part of the ethyl side chain of the iboga skeleton. The presence of a hydroxyl group at this position, as seen in 19-hydroxycoronaridine, a related natural product, suggests that this position is amenable to substitution without disrupting the core pharmacophore. nih.gov Synthetic efforts have also targeted this region, indicating its importance in modulating activity. nih.gov

The conversion of ibogaine to its primary metabolite, noribogaine, involves the O-demethylation of the methoxy (B1213986) group at the C-12 position to a hydroxyl group. This single modification significantly alters the compound's pharmacology, particularly its activity at the mu-opioid receptor, where noribogaine exhibits agonist properties. researchgate.net This highlights the profound impact that the introduction of a hydroxyl group can have on the biological activity of the iboga scaffold.

The Role of the Indole Moiety and Isoquinuclidine Core: The indole portion of the molecule and the rigid isoquinuclidine cage are essential for the characteristic polypharmacology of iboga alkaloids. Modifications to the indole ring, such as the introduction of a methoxy group in conopharyngine, differentiate it from other iboga alkaloids like coronaridine and influence receptor binding affinities. The development of "oxa-iboga" analogs, where the indole's nitrogen is replaced with an oxygen to form a benzofuran (B130515) ring, has been shown to shift the receptor activity profile, notably enhancing kappa-opioid receptor agonism. biorxiv.orgbiorxiv.org This underscores the critical role of the indole moiety in receptor recognition.

Pharmacological Investigations of 19 S Hydroxyconopharyngine in Non Human Models

In Vivo Efficacy Studies in Animal Models (e.g., Anti-inflammatory, Analgesic effects)

Data regarding the in vivo efficacy of 19(S)-Hydroxyconopharyngine in animal models, specifically concerning its potential anti-inflammatory and analgesic effects, are not available in the public domain. A comprehensive search of scientific literature and databases did not yield any studies that have investigated these properties for this specific compound.

Potential Neuropharmacological Investigations in Non-Human Systems (excluding addiction treatment models)

There is currently no available research on the potential neuropharmacological effects of this compound in non-human systems, excluding addiction treatment models. Investigations into its interactions with various neurotransmitter systems, receptor binding affinities, and effects on central nervous system functions have not been reported in published literature.

Considerations for Cardiac Effects in Non-Human Biological Systems

Information regarding the cardiac effects of this compound in non-human biological systems is not documented in accessible scientific literature. Preclinical studies assessing its impact on cardiovascular parameters such as heart rate, blood pressure, and cardiac muscle function have not been published.

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Non-Human Organisms

No data from preclinical pharmacokinetic and pharmacodynamic studies of this compound in non-human organisms could be located. Information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and dose-response relationships, remains undetermined from publicly available sources.

Derivatives, Analogues, and Advanced Structure Activity Relationships of 19 S Hydroxyconopharyngine

Characterization of Naturally Occurring 19-Hydroxylated Iboga Alkaloid Analogues

The natural world offers a rich tapestry of structurally diverse iboga alkaloids, with variations in oxidation patterns and substitutions. Among these, the 19-hydroxylated analogues of 19(S)-hydroxyconopharyngine are of significant interest due to their shared structural motifs and potential for nuanced biological activities.

19(S)-Hydroxyibogamine is a naturally occurring iboga alkaloid that shares the characteristic hydroxyl group at the C-19 position. The determination of the relative configuration at this stereocenter has been accomplished through the analysis of 13C NMR chemical shifts, a powerful tool in the structural elucidation of complex natural products. This spectroscopic method allows for the precise mapping of the carbon skeleton and the stereochemical relationships between different parts of the molecule.

Phytochemical investigations of various plant species, particularly within the Ervatamia genus (also known as Tabernaemontana), have led to the isolation and characterization of 19(S)-hydroxycoronaridine. nih.gov The presence of a hydroxyl group at the C-19 position in this and other co-occurring alkaloids suggests that 19-hydroxycoronaridine may serve as a common biosynthetic precursor. nih.gov The absolute configurations of these natural products are often determined using a combination of techniques, including X-ray diffraction and electronic circular dichroism (ECD) spectroscopy. nih.gov

It is important to note that in the chemical literature, this compound is also referred to by its synonym, 20(S)-Hydroxyconopharyngine. This nomenclature difference arises from the historical numbering conventions of the ibogamine (B1202276) skeleton.

Voacristine and its isomer, isovoacristine, are other naturally occurring iboga alkaloids that are structurally related to this compound. The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which are essential for unambiguous structure determination.

Rational Design and Synthetic Access to Novel this compound Derivatives

The development of novel derivatives of this compound is a key area of research aimed at optimizing its biological activity and exploring its therapeutic potential. This endeavor involves both the rational design of new molecules and the development of efficient synthetic routes to access them.

The rational design of new iboga alkaloid analogues often focuses on modifying specific structural features to enhance desired biological effects while minimizing potential side effects. For instance, the introduction of different functional groups at various positions on the iboga scaffold can significantly impact a molecule's interaction with biological targets. biorxiv.org The development of "oxa-iboga" analogs, where the indole (B1671886) nucleus is replaced by a benzofuran (B130515), represents an innovative approach to creating novel chemical entities with potentially improved properties. biorxiv.org

Synthetic access to these complex molecules is a significant challenge that has been addressed through various innovative strategies. A formal synthesis of 19-hydroxyibogamine has been achieved, demonstrating the feasibility of constructing this specific 19-hydroxylated scaffold. nih.gov General synthetic approaches to the iboga alkaloid core often involve the construction of the characteristic isoquinuclidine and tetrahydroazepine ring systems. nih.gov Late-stage C-H bond functionalization has emerged as a powerful tool for introducing molecular diversity into the iboga skeleton at a late stage of the synthesis, allowing for the rapid generation of a library of analogues for biological screening. researchgate.netacs.org

Comparative Biological Activity Assessment of Structurally Related Compounds

Understanding the structure-activity relationships of 19-hydroxylated iboga alkaloids requires a comparative assessment of their biological activities. While direct comparative studies of the specific analogues listed above are not extensively documented in the current literature, research on related iboga alkaloids provides valuable insights.

For example, the synthetic ibogaine (B1199331) congener 18-methoxycoronaridine (18-MC) has been shown to interact with multiple neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors, which may contribute to its potential anti-addictive properties. nih.gov The metabolism of 18-MC leads to the formation of 18-hydroxycoronaridine, highlighting the importance of hydroxylation in the biological activity of these compounds. nih.gov

Furthermore, studies comparing the effects of ibogaine and its primary metabolite, noribogaine (B1226712), have revealed both similarities and differences in their pharmacological profiles, underscoring the subtle yet significant impact of structural modifications on biological function. researchgate.net The anti-inflammatory properties of some iboga-type alkaloids have also been reported, suggesting a broader therapeutic potential for this class of compounds. nih.gov The development of novel "oxa-iboga" analogs has led to the identification of compounds with potent kappa opioid receptor agonism and potential for the treatment of substance use disorders with an improved safety profile compared to ibogaine. biorxiv.orgbiorxiv.orgbiorxiv.org

A comprehensive understanding of the comparative biological activities of this compound and its naturally occurring analogues will require further dedicated studies. Such research will be instrumental in elucidating the specific structural determinants of their biological actions and in guiding the future design of novel therapeutic agents based on the iboga alkaloid scaffold.

Computational Chemistry and Molecular Modeling for SAR Elucidaion

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate structure-activity relationships of complex natural products like this compound and its analogues. These in silico methods provide valuable insights into the three-dimensional (3D) nature of ligand-receptor interactions, helping to rationalize experimental findings and guide the design of new, more potent, and selective molecules.

Molecular Docking studies are frequently employed to predict the binding orientation and affinity of iboga alkaloids within the active sites of their protein targets. For instance, docking simulations of ibogaine analogues with the nicotinic acetylcholine receptor have suggested that the size of the binding pocket is a critical factor for affinity and that these ligands likely interact sterically with the same site as other known channel blockers. nih.gov Similarly, docking studies have been used to understand how ibogaine and its metabolites interact with and stabilize different conformational states of the serotonin (B10506) transporter (SERT), providing a molecular basis for their unique pharmacological effects. researchgate.net These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are another powerful computational tool. These models correlate the 3D structural features of a series of compounds with their biological activities to generate a predictive model. For ibogaine derivatives, a 3D-QSAR model was successfully developed to predict their binding affinities for the sigma-2 receptor. mdpi.com Such models can be used to forecast the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where, for example, bulky groups or electronegative atoms are predicted to enhance or diminish activity.

Homology Modeling is utilized when the experimental 3D structure of a target receptor is unavailable. This technique involves building a 3D model of the target protein based on the known structure of a homologous protein. A homology model of the sigma-2 receptor was constructed to facilitate molecular docking studies of ibogaine derivatives, enabling the investigation of their binding modes in the absence of an experimentally determined receptor structure. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. researchgate.net MD simulations can help to refine the results of molecular docking and provide a more realistic representation of the interactions in a physiological environment.

The following table summarizes the application of various computational techniques in the study of iboga alkaloids and their relevance to understanding the SAR of this compound.

| Computational Technique | Application in Iboga Alkaloid Research | Insights Gained for SAR |

| Molecular Docking | Predicting binding modes in receptors (e.g., nAChR, SERT). nih.govresearchgate.net | Identification of key amino acid residues and interaction types (e.g., steric hindrance, hydrogen bonding) governing affinity and selectivity. |

| 3D-QSAR | Developing predictive models for receptor affinity (e.g., sigma-2 receptor). mdpi.com | Defining the spatial and electronic requirements for optimal biological activity, guiding the design of new analogues. |

| Homology Modeling | Creating 3D models of target proteins (e.g., sigma-2 receptor) when experimental structures are unavailable. mdpi.com | Enabling structure-based drug design for novel or poorly characterized targets. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and observing conformational changes. researchgate.net | Understanding the dynamic nature of molecular recognition and the long-range effects of ligand binding. |

Advanced Analytical Methodologies for 19 S Hydroxyconopharyngine and Its Metabolites

Modern Chromatographic Separations for Isolation and Purity Assessment

Chromatography is the cornerstone for the separation and purification of individual alkaloids from the complex mixtures found in plant extracts. The selection of a specific chromatographic technique depends on the physicochemical properties of the target compound and the desired scale and purity of the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of voacanga alkaloids. These techniques offer high resolution, speed, and sensitivity for both qualitative and quantitative assessments. UHPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), provides significantly faster analysis times and improved separation efficiency compared to traditional HPLC.

For a compound like 19(S)-Hydroxyconopharyngine, a reverse-phase (RP) HPLC or UHPLC method is typically employed. In this mode, a nonpolar stationary phase (most commonly a C18 column) is used with a polar mobile phase. The separation is achieved by gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.

Typical HPLC/UHPLC System Parameters for Iboga Alkaloid Analysis:

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 mm x 3.0 mm, 3 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid/TFA | Organic solvent; elution strength is increased with its concentration. |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC) | Determines the speed of the analysis and separation efficiency. |

| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV/Photodiode Array (PDA) at ~220 nm and 280 nm | The indole (B1671886) alkaloid structure has characteristic UV absorbance. |

| Injection Vol. | 5 - 20 µL | Volume of the sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Extracts and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. preprints.org Due to the high molecular weight and presence of polar functional groups (like the hydroxyl group in this compound), direct analysis of this alkaloid by GC-MS is challenging. Such compounds are generally non-volatile and may degrade at the high temperatures required for GC analysis.

To overcome this limitation, derivatization is employed. This chemical process modifies the analyte to increase its volatility and thermal stability. For the hydroxyl group present in this compound, silylation or acylation is a common strategy. For instance, studies on the related alkaloid ibogaine (B1199331) have utilized derivatization with trifluoroacetic anhydride (B1165640) to enable GC-MS analysis. nih.gov The resulting derivative is more volatile and produces characteristic fragmentation patterns in the mass spectrometer, aiding in its identification and quantification. nih.govscielo.br

Common Derivatization Agents for GC-MS Analysis:

| Agent | Target Functional Group | Resulting Derivative |

|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH) | Trimethylsilyl (TMS) ether/amine |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH) | Trimethylsilyl (TMS) ether/amine |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is one of the most sensitive and selective analytical techniques for analyzing compounds in complex matrices like plant extracts or biological fluids. nih.gov This method couples the powerful separation capabilities of HPLC or UHPLC with the precise detection and structural elucidation abilities of tandem mass spectrometry. maps.org

For the analysis of this compound in a crude extract from a plant source like Voacanga africana, LC-MS/MS is the method of choice. nih.gov The LC system first separates the various alkaloids present in the extract. The eluent is then directed into the mass spectrometer, where molecules are ionized (typically using Electrospray Ionization, ESI) and detected. In tandem MS (MS/MS), a specific ion corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.goveuropeanreview.org

Preparative Chromatography Techniques (e.g., Column Chromatography)

When the goal is to obtain a significant quantity of a pure compound for further research, such as for structural elucidation or biological activity testing, preparative chromatography is used. ijcpa.in This process involves a multi-step approach to isolate the target compound from a crude plant extract. nih.gov

The initial step often involves a classic acid-base extraction to enrich the alkaloid fraction from the raw plant material (e.g., root bark). nih.gov This enriched extract is then subjected to column chromatography, often using silica (B1680970) gel or Sephadex LH-20 as the stationary phase. mdpi.com Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target compound. These fractions are then pooled and further purified using preparative HPLC, which operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. springernature.comteledynelabs.com This final step can yield this compound with a high degree of purity.

Quantitative Analysis and Method Validation for Research Applications

For research applications that require precise measurement of the concentration of this compound, it is essential to develop and validate a quantitative analytical method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Development of Robust and Sensitive Analytical Methods

The development of a robust and sensitive method, typically using HPLC-UV or LC-MS/MS, involves optimizing all analytical parameters to achieve the desired performance. The validation process ensures the reliability of the results and is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters are outlined below.

Key Parameters for Analytical Method Validation:

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/ Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, other alkaloids). | The analyte peak should be well-resolved from other peaks and have no interference at its retention time in a blank sample. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A calibration curve is plotted, and the correlation coefficient (r²) should typically be ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | Recovery should typically be within 98-102% of the known amount. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Expressed as Relative Standard Deviation (%RSD), which should typically be < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The results should remain reliable, with no significant impact on the analysis. |

By systematically developing and validating an analytical method according to these principles, researchers can ensure that the data generated for this compound is accurate, reliable, and fit for purpose in any research application.

Application of Analytical Quality by Design (QbD) Principles

The development and validation of analytical methods for this compound and its metabolites can be significantly enhanced through the application of Analytical Quality by Design (AQbD) principles. mdpi.com AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding and controlling sources of variability to ensure the method's performance over its lifecycle. neuroquantology.comijpda.org This proactive approach to method development is increasingly being adopted in the pharmaceutical industry to build quality, robustness, and reliability into analytical procedures from the outset. scilife.ioresearchgate.net

The AQbD process for this compound analysis commences with defining the Analytical Target Profile (ATP). The ATP outlines the performance requirements of the method, such as the target analytes, type of sample matrix (e.g., plant extracts, biological fluids), and the required quality attributes of the data, including accuracy, precision, linearity, and sensitivity. waters.com

Following the definition of the ATP, a critical step in AQbD is the identification of Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). CMAs are the properties of the analytical method that must be controlled to ensure the desired quality of the results. celonpharma.com For the analysis of this compound, CMAs could include peak resolution, peak tailing factor, and limit of quantification. CMPs are the method variables that can influence the CMAs, such as the mobile phase composition, column temperature, and flow rate in a chromatographic method. waters.com

Risk assessment tools, such as Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA), are employed to identify and rank the potential CMPs that could affect the CMAs. celonpharma.com This systematic evaluation helps in focusing experimental efforts on the most critical parameters.

Design of Experiments (DoE) is a powerful statistical tool used in AQbD to systematically investigate the effects of CMPs on CMAs. mdpi.com By simultaneously varying multiple factors, DoE allows for an efficient exploration of the method's operational space and the identification of optimal conditions. nih.gov The results from DoE are used to establish a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to be robust and reliable. celonpharma.com

A control strategy is then developed to ensure the method consistently operates within the MODR. This may involve implementing system suitability tests and defining operational ranges for critical parameters. The final step in the AQbD framework is the continual monitoring and improvement of the method throughout its lifecycle to ensure it remains fit for its intended purpose. neuroquantology.com

Table 1: Illustrative Example of AQbD Parameters for HPLC Analysis of this compound

| AQbD Element | Example for this compound Analysis |

| Analytical Target Profile (ATP) | To develop a robust HPLC-UV method for the quantification of this compound in a crude plant extract with an accuracy of 98-102% and a precision of <2% RSD. |

| Critical Method Attributes (CMAs) | Resolution > 2.0 between this compound and related alkaloids, Tailing factor < 1.5, Limit of Quantification (LOQ) < 0.1 µg/mL. |

| Critical Method Parameters (CMPs) | Mobile phase composition (% acetonitrile), pH of the aqueous phase, Column temperature, Flow rate. |

| Design of Experiments (DoE) | A Box-Behnken design could be employed to study the effects of the identified CMPs on the CMAs. |

| Method Operable Design Region (MODR) | The defined range of CMPs that consistently produce results meeting the ATP, for example, Acetonitrile: 45-55%, pH: 3.0-3.5, Temperature: 30-35°C. |

| Control Strategy | System suitability test including resolution and tailing factor checks before each analytical run. |

Optimization of Extraction Efficiency and Sample Preparation Methodologies

The accurate quantification and characterization of this compound from its natural sources, primarily plants of the Tabernaemontana genus, necessitates efficient extraction and sample preparation protocols. The complexity of the plant matrix, which contains a multitude of other alkaloids and secondary metabolites, requires a systematic approach to optimize the isolation of the target compound. nih.gov

The choice of extraction solvent is a critical factor influencing the recovery of this compound. openresearchafrica.org Solvents of varying polarities, such as methanol, ethanol, acetonitrile, and their aqueous mixtures, are commonly evaluated. mdpi.com The optimization of solvent composition is often performed using a systematic design of experiments to identify the ideal solvent system that maximizes the extraction yield while minimizing the co-extraction of interfering substances. nih.gov

Other parameters that significantly affect extraction efficiency include temperature, extraction time, and the solid-to-liquid ratio. openresearchafrica.orgmdpi.com Elevated temperatures can enhance extraction kinetics but may also lead to the degradation of thermolabile compounds. Therefore, a careful balance must be achieved. The duration of the extraction and the ratio of plant material to solvent volume also play crucial roles in ensuring exhaustive extraction. nih.gov

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques that can be effectively employed to optimize these extraction parameters. nih.govresearchgate.net By creating a model that describes the relationship between the independent variables (e.g., solvent concentration, temperature, time) and the response (e.g., extraction yield of this compound), RSM can identify the optimal conditions with a limited number of experiments. researchgate.net

Following extraction, sample preparation techniques are employed to clean up the extract and concentrate the analyte of interest before instrumental analysis. nih.gov Common techniques for the purification of alkaloids from plant extracts include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov

LLE utilizes the differential partitioning of this compound between two immiscible liquid phases, often an aqueous and an organic phase, to separate it from interfering compounds. nih.gov SPE, on the other hand, employs a solid sorbent to selectively retain either the analyte or the impurities, allowing for their separation. nih.gov The choice of the appropriate SPE sorbent (e.g., C18, silica) is crucial for achieving high recovery and purity. QuEChERS is a dispersive SPE method that has gained popularity for its simplicity and high throughput. nih.gov

Table 2: Hypothetical Data for the Optimization of Ultrasonic-Assisted Extraction of this compound using a Box-Behnken Design

| Run | Ethanol Concentration (%) | Temperature (°C) | Time (min) | Yield of this compound (mg/g) |

| 1 | 60 | 40 | 20 | 1.25 |

| 2 | 80 | 40 | 20 | 1.55 |

| 3 | 60 | 60 | 20 | 1.40 |

| 4 | 80 | 60 | 20 | 1.80 |

| 5 | 60 | 50 | 10 | 1.10 |

| 6 | 80 | 50 | 10 | 1.35 |

| 7 | 60 | 50 | 30 | 1.30 |

| 8 | 80 | 50 | 30 | 1.65 |

| 9 | 70 | 40 | 10 | 1.42 |

| 10 | 70 | 60 | 10 | 1.60 |

| 11 | 70 | 40 | 30 | 1.50 |

| 12 | 70 | 60 | 30 | 1.75 |

| 13 | 70 | 50 | 20 | 1.90 |

| 14 | 70 | 50 | 20 | 1.88 |

| 15 | 70 | 50 | 20 | 1.92 |

Future Research Avenues and Translational Potential

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of complex alkaloids in plants involves numerous enzymes that create a vast array of chemical structures. nih.gov The pathway to 19(S)-Hydroxyconopharyngine likely shares many steps with other vobasine-type alkaloids found in the Apocynaceae family. nih.gov Research has shown that the N-methylation common to many monoterpenoid indole (B1671886) alkaloids stems from the neofunctionalization of ancestral enzymes. nih.gov However, the specific enzymes responsible for the final, crucial steps in the biosynthesis of this compound are yet to be identified.

A primary future objective is the identification of the specific oxidoreductase, likely a cytochrome P450 monooxygenase, that catalyzes the stereospecific hydroxylation at the C-19 position of a conopharyngine (B207741) precursor. nih.gov Characterizing this enzyme and the intermediates immediately preceding this step is essential. This can be achieved through a combination of transcriptomic analysis of the source plant and biochemical assays with candidate enzymes. tib.eu Unraveling the complete biosynthetic pathway not only provides fundamental scientific knowledge but also opens the door to metabolic engineering approaches for enhanced production. nih.gov

Table 1: Key Areas for Biosynthetic Pathway Elucidation

| Research Objective | Proposed Methodologies | Potential Outcome |

| Identification of the C-19 hydroxylating enzyme | Transcriptome sequencing, differential gene expression analysis, heterologous expression of candidate genes, in vitro enzyme assays. | Isolation and characterization of the specific cytochrome P450 or other oxidase responsible for the final biosynthetic step. |

| Characterization of immediate precursors | Metabolite profiling (LC-MS/MS), isotope labeling studies. | Confirmation of the substrate for the C-19 hydroxylation and other late-stage intermediates. |

| Understanding regulatory mechanisms | Gene co-expression network analysis, identification of transcription factors. | Knowledge of how the plant regulates the production of the compound, enabling targeted metabolic engineering. |

Innovations in Stereoselective Total Synthesis and Scalable Production

The complex, polycyclic structure of this compound presents a significant challenge for chemical synthesis. A robust and efficient total synthesis is paramount for producing sufficient quantities for extensive biological testing and for creating structural analogues. Future research must focus on developing a concise and stereoselective synthetic route. nih.gov Modern synthetic strategies, such as transition-metal-catalyzed C-H activation, asymmetric catalysis, and novel cyclization reactions, could provide elegant solutions to establishing the multiple stereocenters of the molecule with high fidelity.

Beyond laboratory-scale synthesis, scalable production is a major hurdle for the commercialization of many plant-derived compounds. nih.gov While chemical synthesis can be scaled, it is often costly for complex molecules. Therefore, exploring biotechnological production platforms is a crucial avenue. This could involve:

Plant cell cultures: Establishing high-yielding cell suspension cultures of the source Tabernaemontana species and optimizing culture conditions or using elicitors to boost production. thieme-connect.commdpi.com

Metabolic engineering in microorganisms: Transferring the entire elucidated biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast), which can be fermented on a large industrial scale.

These approaches provide a sustainable and potentially more cost-effective alternative to sourcing the compound from sparsely distributed plants. nih.gov

In-Depth Mechanistic Studies of Observed In Vitro Bioactivities

Alkaloids from the genus Tabernaemontana are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Vobasine-type alkaloids, in particular, have demonstrated notable anticancer potential. nih.gov The initial step for future research is to conduct broad in vitro screening of pure this compound to identify its primary bioactivities.

Once a promising activity is confirmed, such as cytotoxicity against a cancer cell line, in-depth mechanistic studies are required. nih.gov These investigations would aim to answer how the molecule exerts its effect at a cellular level. Key studies would include:

Apoptosis and Cell Cycle Analysis: Determining if the compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase.

Enzyme Inhibition Assays: Testing for inhibition of key enzymes relevant to the observed bioactivity (e.g., kinases, proteases).

Receptor Binding Studies: Assessing whether the molecule interacts with specific cellular receptors.

These studies are fundamental to understanding the compound's mechanism of action and establishing its potential as a therapeutic agent.

Identification of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful drug discovery process that allows for the rapid testing of thousands of compounds against specific biological targets. bmglabtech.com HTS campaigns can be target-based (screening against a known enzyme or receptor) or cell-based (phenotypic screening), where the goal is to identify compounds that produce a desired change in cell behavior without prior knowledge of the target. drugtargetreview.commdpi.com

For this compound, a phenotypic HTS approach would be particularly valuable. Screening the compound against diverse panels of human cell lines (e.g., various cancer types) or pathogenic microbes could uncover unexpected activities. A hit from such a screen provides a starting point for "target deconvolution," the process of identifying the specific molecular target responsible for the observed effect. Identifying a novel, high-affinity biological target would significantly increase the translational potential of the compound and validate the target for further drug development efforts.

Expanding the Chemical Space of this compound Analogues for Structure-Based Drug Design